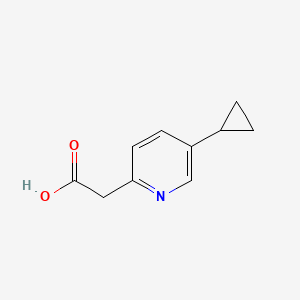

2-(5-Cyclopropylpyridin-2-yl)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-cyclopropylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQDKBSFYLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744576 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121131-75-7 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established and Proposed Synthetic Routes to 2-(5-Cyclopropylpyridin-2-yl)acetic acid

The synthesis of this compound can be approached through a multi-step process involving the strategic introduction of the cyclopropyl (B3062369) group onto the pyridine (B92270) ring followed by the formation of the acetic acid side chain.

Strategies for the Introduction of the Cyclopropyl Moiety onto the Pyridine Ring (e.g., Suzuki-Miyaura Reactions)

A primary and versatile method for installing a cyclopropyl group onto a pyridine ring is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its corresponding trifluoroborate salt. nih.gov

For the synthesis of the target compound, a plausible starting material would be a 2-halo-5-substituted pyridine, such as 2-chloro-5-bromopyridine. The Suzuki-Miyaura coupling would be performed at the 5-position with cyclopropylboronic acid. Optimization of this reaction is crucial for achieving high yields and involves careful selection of the palladium catalyst, ligand, base, and solvent system. Machine learning has been employed to optimize conditions for heteroaryl Suzuki-Miyaura couplings, which can significantly improve yields across a range of substrates. chemistryviews.orgnih.gov

Table 1: Key Components in Suzuki-Miyaura Coupling for Cyclopropanation

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos), n-BuPAd₂ | Stabilizes the palladium center and influences reactivity |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid and facilitates transmetalation |

| Solvent | Toluene, Dioxane, DMF/Water mixtures | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Source of the cyclopropyl group |

The reaction accommodates a wide variety of functional groups, making it a robust method for complex molecule synthesis. nih.gov

Methodologies for the Formation of the Acetic Acid Side Chain

Following the introduction of the cyclopropyl moiety, the next critical step is the formation of the acetic acid side chain at the 2-position of the pyridine ring. Several strategies can be employed:

From a 2-Halopyridine Intermediate: The resulting 5-cyclopropyl-2-halopyridine can be subjected to another cross-coupling reaction. For instance, a palladium-catalyzed coupling with a suitable acetate (B1210297) equivalent, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or a Reformatsky reagent, can directly install the acetic acid ester moiety. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

From a 2-Methylpyridine Intermediate: An alternative route involves starting with a 2-methyl-5-substituted pyridine. The methyl group can be functionalized to introduce the carboxylic acid. This can be achieved by:

Oxidation: Direct oxidation of the methyl group to a carboxylic acid can be challenging due to the stability of the pyridine ring. However, methods involving strong oxidizing agents under specific conditions have been reported for related systems. researchgate.netqub.ac.ukrsc.org

Conversion to an Alcohol and Subsequent Oxidation: A more controlled approach involves the conversion of the methyl group to a hydroxymethyl group (an alcohol). This can be achieved through various methods, including radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) source. The resulting 2-(pyridin-2-yl)ethanol derivative can then be oxidized to the corresponding acetic acid using milder oxidizing agents. google.com

Three-Component Synthesis: A convenient approach for the synthesis of substituted 2-(pyridyl)acetic acid derivatives utilizes Meldrum's acid as a key reagent. This method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation to form the acetic acid side chain. acs.org

Multi-step Organic Synthesis Techniques and Reaction Optimization

A plausible multi-step synthesis of this compound is outlined below, integrating the aforementioned strategies.

Proposed Synthetic Route:

Suzuki-Miyaura Coupling: Start with a commercially available dihalopyridine, for instance, 2,5-dibromopyridine. A selective Suzuki-Miyaura coupling with one equivalent of cyclopropylboronic acid at the more reactive 5-position would yield 5-cyclopropyl-2-bromopyridine. Optimization of this step is critical to ensure high selectivity and yield. researchgate.net

Introduction of the Acetic Acid Precursor: The resulting 5-cyclopropyl-2-bromopyridine can then undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block that can be readily converted to an acetic acid. For example, coupling with ethyl (triphenylphosphoranylidene)acetate followed by reduction and hydrolysis.

Alternative Acetic Acid Introduction: Alternatively, a Negishi coupling of 5-cyclopropyl-2-bromopyridine with an organozinc reagent derived from ethyl bromoacetate (B1195939) can form the ester precursor.

Hydrolysis: The final step involves the hydrolysis of the resulting ester (e.g., ethyl 2-(5-cyclopropylpyridin-2-yl)acetate) under acidic or basic conditions to afford the target compound, this compound. Care must be taken during this step as some heterocyclic acetic acids can be prone to decarboxylation. nih.gov

Table 2: Example of a Multi-Step Synthesis Approach

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | 2,5-Dibromopyridine, Cyclopropylboronic acid, Pd catalyst, Ligand, Base | 5-Cyclopropyl-2-bromopyridine |

| 2 | Negishi Coupling | 5-Cyclopropyl-2-bromopyridine, Ethyl bromoacetate, Zinc, Pd catalyst | Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate |

| 3 | Hydrolysis | Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate, Aqueous acid or base | This compound |

Reaction optimization at each stage is crucial and can be achieved by systematically varying parameters such as temperature, reaction time, and the stoichiometry of reagents.

Derivatization Strategies for Analogues and Scaffold Exploration

The core structure of this compound offers multiple points for modification to explore structure-activity relationships and develop analogues with improved properties.

Modifications on the Pyridine Ring System and its Substituents

The pyridine ring is a versatile scaffold that can be modified at various positions. nih.gov

Substitution at other positions: The vacant positions on the pyridine ring (positions 3, 4, and 6) can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the electronic nature of the existing substituents. The presence of the nitrogen atom generally directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

Modification of the cyclopropyl group: The cyclopropyl group itself can be a point of modification. iris-biotech.de Introducing substituents on the cyclopropyl ring can influence the steric and electronic properties of the molecule. wikipedia.org For example, gem-difluoro substitution on the cyclopropyl ring is a common strategy in medicinal chemistry.

N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization. amphoteros.com

Alterations of the Acetic Acid Moiety and Linker Chemistry

The acetic acid side chain is a key functional group that can be readily modified to generate a variety of analogues.

Esterification and Amide Coupling: The carboxylic acid can be converted to an ester or an amide. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions or using coupling agents. Amide bond formation is typically carried out by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with an amine. rsc.orgresearchgate.net This allows for the introduction of a wide range of substituents.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres. drughunter.comnih.gov This strategy is often employed to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability while maintaining the key interactions with a biological target. acs.orgnih.govcambridgemedchemconsulting.com

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Properties |

| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. cambridgemedchemconsulting.com |

| Acylsulfonamide | Can mimic the acidity of carboxylic acids with improved properties. drughunter.com |

| Hydroxamic acid | Can act as a metal chelator. |

| Squaric acid | Acidic and can form strong hydrogen bonds. |

| 1-Hydroxypyrazole | Higher pKa than carboxylic acids, potentially leading to better tissue permeation. cambridgemedchemconsulting.com |

Homologation or Shortening of the Linker: The length of the acetic acid side chain can be extended (homologation) or shortened to probe the optimal distance between the pyridine ring and the acidic functionality for biological activity.

These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound and explore its potential as a scaffold for drug discovery.

Chemical Reactivity and Potential Transformations of the Core Structure

The carboxylic acid group of 2-(pyridin-2-yl)acetic acid analogues is a versatile functional handle for various chemical transformations. Key reactions include esterification, amidation, and decarboxylation.

Esterification and Amidation: Standard procedures can be employed to convert the carboxylic acid to its corresponding esters and amides. A particularly innovative approach involves using Meldrum's acid derivatives as linchpin reagents. acs.orgwhiterose.ac.uk In this method, a pyridine-N-oxide is reacted with a Meldrum's acid derivative, which, after an initial substitution reaction, acts as an electrophile. This intermediate can then be ring-opened by a variety of nucleophiles, including alcohols and amines, to yield the corresponding esters and amides in good yields. acs.org This three-component synthesis strategy allows for significant diversification of the acetic acid side chain. whiterose.ac.uk

Decarboxylation: Pyridylacetic acids, especially those with the acetic acid group at the 2- or 4-position, are known to be susceptible to decarboxylation. whiterose.ac.uknih.gov This transformation can occur under relatively mild conditions. For example, the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids proceeds under Brønsted base catalysis, demonstrating the facility of CO₂ loss from the pyridylacetic acid moiety to generate a nucleophilic intermediate. nih.gov Computational studies on related compounds like 2,2-di(pyridin-2-yl)acetic acid suggest that decarboxylation is energetically favored over other potential transformations like tautomerization. nih.gov

The following table summarizes potential transformations of the carboxylic acid group.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH), Base (e.g., NaOMe) | Methyl ester | acs.org |

| Amidation | Primary or secondary amine, Toluene, Microwave (200 °C) | Amide | acs.org |

| Decarboxylative Addition | Michael acceptor (e.g., coumarin-3-carboxylic acid), Brønsted base | Pyridylmethyl-substituted heterocycle | nih.gov |

The reactivity of the pyridine ring in this compound is governed by the electronic properties of the nitrogen heteroatom and the attached substituents.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are most electron-deficient. uoanbar.edu.iqyoutube.com The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, while there is no inherent leaving group, the positions ortho and para to the nitrogen (positions 2 and 4, and 6) are activated for nucleophilic attack. Reactions with strong nucleophiles such as organometallic reagents or sodium amide can lead to substitution, often via an addition-elimination mechanism (SₙAr) or by displacing a hydride ion in a Chichibabin-type reaction. youtube.comyoutube.com The substituents present would influence the regioselectivity of such an attack.

Structure Activity Relationship Sar Studies of 2 5 Cyclopropylpyridin 2 Yl Acetic Acid Derivatives

Impact of the Cyclopropyl (B3062369) Moiety on Molecular Interactions and Biological Activities

The rigidity of the cyclopropyl ring restricts the conformational flexibility of the pyridine (B92270) ring, which can be advantageous for locking the molecule into a bioactive conformation. Furthermore, the cyclopropyl group can act as a "metabolic shield," protecting the adjacent pyridine ring from enzymatic degradation, thereby prolonging the compound's duration of action. Research on related pyridine derivatives has shown that the introduction of small, rigid groups can significantly impact biological activity.

Table 1: Influence of Cyclopropyl Moiety on Biological Activity (Hypothetical Data) This table is for illustrative purposes to demonstrate how such data might be presented.

| Compound | Modification | Biological Activity (IC50, nM) |

|---|---|---|

| Parent Compound | 5-Cyclopropyl | 15 |

| Analog A | 5-Methyl | 45 |

| Analog B | 5-Ethyl | 62 |

| Analog C | 5-H | 110 |

Role of Pyridine Substituents in Modulating Efficacy, Selectivity, and Receptor Recognition

The pyridine ring is a central scaffold in many biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological profile. mdpi.comresearchgate.net In the context of 2-(5-Cyclopropylpyridin-2-yl)acetic acid derivatives, modifications to the pyridine ring, other than the 5-position, can fine-tune efficacy, selectivity, and receptor recognition.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. The electronic properties of the pyridine ring, which can be altered by the introduction of electron-donating or electron-withdrawing groups, can influence the pKa of the molecule and its ability to interact with specific amino acid residues in the target protein. For example, studies on other pyridine-containing compounds have demonstrated that the position and nature of substituents can dramatically alter subtype selectivity for receptors. nih.gov For instance, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity, whereas groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance it. mdpi.com

Table 2: Effect of Pyridine Ring Substituents on Receptor Binding Affinity (Hypothetical Data) This table is for illustrative purposes to demonstrate how such data might be presented.

| Compound | Pyridine Substitution | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (A vs. B) |

|---|---|---|---|---|

| Parent Compound | 5-Cyclopropyl | 25 | 250 | 10-fold |

| Analog D | 5-Cyclopropyl, 3-Fluoro | 15 | 500 | 33-fold |

| Analog E | 5-Cyclopropyl, 4-Methoxy | 40 | 150 | 3.75-fold |

| Analog F | 5-Cyclopropyl, 6-Methyl | 30 | 300 | 10-fold |

Contribution of the Acetic Acid Side Chain to Pharmacological Profiles and Target Binding

The acetic acid side chain at the 2-position of the pyridine ring is a critical pharmacophore. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, in the binding site of a target protein. The length and flexibility of this side chain are also important. An increase in the carbon chain length of the acid functionality can, in some cases, enhance analgesic potency, although this is not a universal trend and is dependent on the specific compound series. core.ac.uk

The spatial arrangement of the carboxylic acid relative to the pyridine ring is crucial for optimal target engagement. The methylene (B1212753) linker provides a degree of rotational freedom, allowing the carboxylate group to orient itself effectively for binding. Modifications to this side chain, such as esterification or amidation, would be expected to drastically alter the pharmacological profile by removing the key ionic interaction point. The presence of the acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it is essential for their mechanism of action.

Table 3: Impact of Acetic Acid Side Chain Modifications on Target Inhibition (Hypothetical Data) This table is for illustrative purposes to demonstrate how such data might be presented.

| Compound | Side Chain | Target Enzyme Inhibition (IC50, µM) |

|---|---|---|

| Parent Compound | -CH2COOH | 0.5 |

| Analog G | -COOH (Directly attached) | 10.2 |

| Analog H | -CH2CH2COOH | 2.1 |

| Analog I | -CH2COOCH3 (Methyl Ester) | > 100 |

Stereochemical Considerations and Enantiomeric Effects in Active Analogues

When a chiral center is present in a molecule, the different enantiomers can exhibit significantly different pharmacological and toxicological properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers of a chiral drug. nih.gov For a given chiral drug, it is appropriate to consider the two enantiomers as two separate drugs with different properties unless proven otherwise. nih.gov

In the case of derivatives of this compound, the introduction of a chiral center, for example, by substitution on the methylene bridge of the acetic acid side chain, would necessitate the separation and individual testing of the enantiomers. One enantiomer may be significantly more potent than the other (the eutomer), while the other may be inactive or even contribute to side effects (the distomer). The use of a single-enantiomer drug can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov Therefore, understanding the stereochemical requirements for activity is a critical aspect of drug design and development.

Table 4: Enantiomeric Effects on Biological Activity (Hypothetical Data) This table is for illustrative purposes to demonstrate how such data might be presented.

| Compound | Enantiomer | Biological Activity (EC50, nM) |

|---|---|---|

| Analog J (Chiral) | Racemate | 50 |

| (S)-enantiomer | 25 | |

| (R)-enantiomer | 850 |

Biological and Pharmacological Investigations of 2 5 Cyclopropylpyridin 2 Yl Acetic Acid Analogues

In Vitro Biological Screening and Mechanistic Assays

The initial phase of investigating the therapeutic potential of 2-(5-Cyclopropylpyridin-2-yl)acetic acid analogues involves a battery of in vitro assays. These experiments are designed to determine the compounds' activity at a molecular and cellular level, providing insights into their mechanisms of action and potential therapeutic applications.

Analogues of this compound have been evaluated for their ability to inhibit key enzymes involved in inflammatory and disease processes. The pyridine (B92270) and acetic acid moieties are common features in many enzyme inhibitors, making this a fertile area of investigation.

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. e-century.us Research into compounds with similar structural features, such as 2-(thiophen-2-yl)acetic acid derivatives, has identified potent mPGES-1 inhibitors. For instance, certain derivatives have demonstrated inhibitory activity in the low micromolar range. nih.gov One such derivative, compound 1c , showed an IC50 value of 3.4 µM, while 2c had an IC50 of 5.9 µM against mPGES-1. nih.gov This suggests that the acetic acid side chain is crucial for activity, and modifications to the heterocyclic ring system, such as the replacement of thiophene (B33073) with a cyclopropyl-substituted pyridine, could yield potent mPGES-1 inhibitors.

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are other key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. nih.gov Studies on various heterocyclic compounds have revealed dual inhibitory activity. For example, certain N-hydroxyurea derivatives have shown potent inhibition of both COX-2 and 5-LOX. mdpi.com Specifically, a flurbiprofen (B1673479) analogue (Compound 2 ) and a diclofenac (B195802) analogue (Compound 3 ) were identified as potent dual inhibitors. researchgate.net Similarly, "type B hydroxamic acid" derivatives have demonstrated dual inhibition, with one compound (11 ) showing a 5-LOX IC50 of 1.04 µM and a COX-2 IC50 of 36.18 µM. mdpi.com These findings suggest that analogues of this compound could be designed to target these enzymes.

While direct studies on Dihydroorotate Dehydrogenase (DHODH) inhibition by this compound analogues are not extensively documented in the reviewed literature, the general structural features of these compounds are present in various enzyme inhibitors, warranting future investigation into their potential effects on DHODH.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 1c (3-(3′-((2-chlorobenzyl)oxy)-[1,1′-biphenyl]-2-yl)propanoic Acid) | mPGES-1 | 3.4 |

| Compound 2c (2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid) | mPGES-1 | 5.9 |

| Licofelone | mPGES-1 | 6 |

| Compound 11 ("type B hydroxamic acid" derivative) | 5-LOX | 1.04 |

| Compound 11 ("type B hydroxamic acid" derivative) | COX-2 | 36.18 |

| Compound 12 ("type B hydroxamic acid" derivative) | 5-LOX | 1.29 |

| Compound 12 ("type B hydroxamic acid" derivative) | COX-2 | 83.42 |

The interaction of this compound analogues with neuronal receptors and transporters is another area of significant interest. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs). nih.gov The development of GAT inhibitors is a key strategy for treating neurological disorders. While specific data on this compound analogues is limited, research on nipecotic acid derivatives has identified ligands with selectivity for different GAT subtypes. For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid has been identified as a selective ligand for GAT-3 with an IC50 of 5 µM. nih.gov This highlights the potential for acetic acid-containing heterocyclic compounds to be developed as GAT inhibitors.

P2X3 receptors are ligand-gated ion channels activated by ATP and are predominantly expressed on nociceptive sensory neurons, making them a key target for novel analgesics. nih.gov The development of P2X3 receptor antagonists is a promising approach for the treatment of chronic pain. nih.gov Pyrrolinone derivatives have emerged as a potent class of P2X3 receptor antagonists, with one compound exhibiting an IC50 of 0.025 µM. nih.gov The structural diversity of known P2X3 antagonists suggests that the this compound scaffold could be a viable starting point for designing new antagonists.

The potential of this compound analogues as anticancer agents has been explored through cell-based assays that measure their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). Numerous studies have demonstrated the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.comacs.org

For example, a series of substituted nicotinamides, which are pyridine derivatives, were tested against HCT-116, HepG-2, and MCF-7 cancer cell lines. nih.gov Compound 4d from this series showed an IC50 of 10.3 µM against HCT-116 cells. nih.gov In another study, 2-phenyl-N-(pyridin-2-yl)acetamides were investigated for their cytotoxicity against the HepG2 liver cancer cell line. researchgate.net

The induction of apoptosis is a desirable characteristic for anticancer drugs. Studies on derivatives of natural phenolic acids have shown that certain compounds can induce apoptosis in cancer cells. mdpi.com For example, a p-chloro-substituted derivative (Compound 10 ) was found to be a potent inducer of apoptosis in Caco-2 cells. mdpi.com Similarly, a novel derivative of picolinic acid (Compound 5 ) was shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549). pensoft.net These findings suggest that analogues of this compound could be developed as effective antiproliferative and apoptosis-inducing agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4d (Nicotinamide derivative) | HCT-116 | 10.3 |

| Compound 3b (Nicotinamide derivative) | HCT-116 | 19.7 |

| Compound 4c (Nicotinamide derivative) | HepG-2 | 36.1 |

| Compound 4d (Nicotinamide derivative) | MCF-7 | 24.8 |

| Compound 5 (Picolinic acid derivative) | A549 | 99.93 |

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine-containing compounds have a long history of use in medicinal chemistry and have been investigated for their antimicrobial properties. nih.gov Analogues of this compound have been screened for their ability to inhibit the growth of various bacteria and fungi.

Studies on alkyl pyridinol compounds have demonstrated their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One such compound, EA-02-009 , exhibited potent activity with MIC values ranging from 0.5 to 1 µg/mL against different S. aureus strains. mdpi.com Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that several compounds exhibited strong antibacterial activity against a panel of Gram-positive bacteria, with MIC values comparable to the antibiotic linezolid. nih.gov Furthermore, 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives have also been synthesized and shown to possess antibacterial activity. researchgate.net

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| EA-02-009 (Alkyl pyridinol) | S. aureus | 0.5 - 1 |

| JC-01-072 (Alkyl pyridinol) | S. aureus | 4 |

| JC-01-074 (Alkyl pyridinol) | S. aureus | 16 |

| Compound 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative) | S. pneumoniae | Comparable to Linezolid |

| Compound 66 (N-alkylated pyridine salt) | S. aureus | 56% inhibition at 100 µg/mL |

| Compound 66 (N-alkylated pyridine salt) | E. coli | 55% inhibition at 100 µg/mL |

In Vivo Preclinical Studies in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to assess their efficacy and pharmacological properties in a whole-organism context.

The acetic acid-induced writhing test in mice is a commonly used model to evaluate the peripheral analgesic and anti-inflammatory activity of new chemical entities. nih.gov The intraperitoneal injection of acetic acid induces a painful inflammatory response, characterized by abdominal constrictions or "writhes." The ability of a test compound to reduce the number of writhes is indicative of its anti-inflammatory and analgesic potential. nist.gov

Numerous studies have employed this model to evaluate the in vivo efficacy of various heterocyclic compounds. For instance, newly synthesized 1,2,4-triazole (B32235) derivatives have demonstrated significant anti-nociceptive action in the acetic acid writhing test, with one compound showing 83% inhibition of writhing at a 75 mg/kg dose, which was more effective than the standard drug ibuprofen. nih.gov Similarly, pyrazolone (B3327878) Mannich bases have been evaluated for their analgesic activity using this test, with some compounds showing a higher percentage of protection than the standard drug indomethacin. researchgate.net These results underscore the utility of the acetic acid-induced writhing test in identifying compounds with potent anti-inflammatory and analgesic properties and suggest that analogues of this compound could exhibit significant activity in this model.

Investigation of Analgesic Properties in Nociceptive Models

The evaluation of analgesic properties for novel compounds typically involves a battery of standardized nociceptive models in animals to assess both centrally and peripherally mediated effects.

One common method is the acetic acid-induced writhing test , which is highly sensitive for detecting peripherally acting analgesics. dovepress.com In this model, an intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," which are counted over a period. A significant reduction in the number of writhes by a test compound, compared to a control group, indicates potential analgesic activity. This response is linked to the sensitization of chemoreceptors by prostaglandins and other inflammatory mediators. dovepress.com

Another key model is the formalin test , which distinguishes between neurogenic and inflammatory pain. Formalin injected into an animal's paw elicits a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later, prolonged tonic phase (inflammatory pain). dovepress.com Compounds that inhibit pain in the first phase are often thought to act centrally, while those effective in the second phase are typically considered to have peripheral anti-inflammatory and analgesic effects. dovepress.com

The hot plate test is used to evaluate centrally mediated analgesia. dovepress.com In this test, the latency of an animal's response (e.g., paw licking or jumping) to a heated surface is measured. An increase in the response latency suggests that the compound may be acting on central pain pathways, potentially involving opioidergic mechanisms. dovepress.com

To construct a data table for a hypothetical analogue, one might expect results similar to the following:

| Nociceptive Model | Analogue ID | Response Metric | Result |

| Acetic Acid Writhing | CPAA-01 | % Inhibition of Writhing | Data Not Available |

| Formalin Test (Phase I) | CPAA-01 | % Inhibition of Licking | Data Not Available |

| Formalin Test (Phase II) | CPAA-01 | % Inhibition of Licking | Data Not Available |

| Hot Plate Test | CPAA-01 | Increase in Latency (s) | Data Not Available |

This table is for illustrative purposes only. No actual data for this compound analogues is available.

Assessment of Antitumor Activity in Xenograft Models

The antitumor potential of chemical compounds is frequently assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the in vivo evaluation of a compound's ability to inhibit tumor growth.

The process typically involves subcutaneously inoculating a specific human cancer cell line (e.g., from colon, breast, or lung cancer) into mice. Once tumors reach a measurable size, the animals are treated with the test compound. The efficacy of the analogue is determined by monitoring tumor volume over time compared to a vehicle-treated control group. A significant reduction in tumor growth indicates potential antitumor activity.

Further studies can investigate the mechanism of action, such as analyzing the tumor tissue for markers of apoptosis (programmed cell death) or inhibition of angiogenesis (the formation of new blood vessels that supply the tumor).

A representative data table for such a study might look like this:

| Xenograft Model (Cell Line) | Analogue ID | Endpoint | Outcome |

| Human Colon Carcinoma | CPAA-02 | Tumor Growth Inhibition (%) | Data Not Available |

| Human Breast Adenocarcinoma | CPAA-02 | Change in Tumor Volume (mm³) | Data Not Available |

This table is for illustrative purposes only. No actual data for this compound analogues is available.

Other Relevant Disease Models (e.g., Inflammatory Bowel Diseases, Leishmaniasis)

Inflammatory Bowel Diseases (IBD): Animal models are crucial for investigating potential treatments for IBD, such as ulcerative colitis and Crohn's disease. A widely used model is acetic acid-induced colitis . nih.gov In this model, intrarectal administration of acetic acid induces acute inflammation, ulceration, and mucosal damage in the colon, mimicking aspects of human ulcerative colitis. nih.gov The efficacy of a test compound is evaluated by assessing macroscopic factors (e.g., colon weight, ulcer score) and microscopic factors (histological analysis of tissue damage and inflammatory cell infiltration). nih.gov Biochemical markers of inflammation and oxidative stress, such as myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), are also measured in the colon tissue. nih.gov A reduction in these parameters would suggest a therapeutic potential for the compound.

Leishmaniasis: The in vitro and in vivo efficacy of compounds against Leishmania parasites is a key step in drug discovery for this neglected tropical disease. In vitro assays typically measure the compound's ability to inhibit the growth of both the promastigote (insect stage) and, more importantly, the amastigote (mammalian stage) forms of the parasite within infected macrophages. mdpi.comnih.gov The selectivity of the compound is determined by comparing its activity against the parasite to its cytotoxicity against host cells (e.g., macrophages), yielding a selectivity index. nih.gov Promising compounds would then be tested in animal models, such as mice infected with Leishmania donovani, where the reduction in parasite burden in organs like the liver and spleen is the primary measure of efficacy. mdpi.com

Preclinical Pharmacokinetic and Bioavailability Studies of Lead Analogues

Preclinical pharmacokinetic (PK) studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are typically conducted in animal models, such as rats or dogs, before a compound can be considered for human trials.

Key PK parameters that are determined include:

Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

Maximum Concentration (Cmax) : The highest concentration of the compound observed in the plasma.

Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

Half-life (t½) : The time required for the concentration of the compound in the body to be reduced by half.

Clearance (CL) : The volume of plasma cleared of the compound per unit time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters are crucial for determining the potential dosing regimen and for predicting the compound's behavior in humans.

A summary data table for a hypothetical lead analogue might be presented as follows:

| Parameter | Route | Value |

| Bioavailability (F%) | Oral | Data Not Available |

| Cmax (ng/mL) | Oral | Data Not Available |

| Tmax (h) | Oral | Data Not Available |

| Half-life (t½) (h) | Intravenous | Data Not Available |

| Clearance (mL/min/kg) | Intravenous | Data Not Available |

This table is for illustrative purposes only. No actual data for this compound analogues is available.

Mechanism of Action Moa Elucidation for 2 5 Cyclopropylpyridin 2 Yl Acetic Acid Derivatives

Identification of Molecular Targets and Binding Partners

The initial step in elucidating a compound's mechanism of action is the identification of its direct molecular targets. For many therapeutic agents, these targets are proteins, such as those involved in critical protein-protein interactions or enzymatic functions.

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The Menin-Mixed Lineage Leukemia (Menin-MLL) and MDM2-p53 interactions are well-established targets for cancer therapy. nih.gov Inhibitors of these interactions often belong to specific chemical classes, such as thienopyrimidines, piperidines, and morpholinones. nih.govsigmaaldrich.com However, there is currently no published research specifically identifying 2-(5-cyclopropylpyridin-2-yl)acetic acid or its derivatives as inhibitors of the Menin-MLL or MDM2-p53 PPIs.

Enzymes are another major class of drug targets. nih.gov A wide array of diseases are treated with drugs that function by inhibiting specific enzymes. Despite the importance of this area, there is a lack of available data to suggest that this compound derivatives have been characterized as inhibitors of any specific enzymes.

The interaction between a ligand (a molecule that binds to a receptor) and its receptor is a critical aspect of cell signaling. Understanding this interaction is key to designing drugs with high specificity and efficacy. At present, studies detailing the mapping of interactions between this compound derivatives and any specific biological receptors are not available in the public domain.

Cellular and Subcellular Localization Studies of Active Derivatives

Determining where a compound localizes within a cell is crucial for understanding its mechanism of action. The subcellular location of a drug can provide clues about its potential targets and the cellular processes it might affect. Currently, there is no published information on the cellular or subcellular localization of active derivatives of this compound.

Modulation of Key Signaling Pathways and Biological Processes

Ultimately, the therapeutic effect of a drug is the result of its ability to modulate key signaling pathways and biological processes. These pathways are complex networks of interacting proteins that control cellular functions such as growth, proliferation, and death. While other acetic acid derivatives have been shown to modulate signaling pathways like AMPK/SIRT1/PGC-1α and JAK2/STAT3, there is no specific information available that describes the modulation of any signaling pathways by this compound derivatives. nih.gov

Advanced Research Directions and Computational Approaches

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug design, offering pathways to predict and refine the properties of a compound before extensive laboratory synthesis and testing. For a molecule such as 2-(5-Cyclopropylpyridin-2-yl)acetic acid, these techniques can elucidate its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The process involves several key steps: selecting a set of compounds with known activities, calculating molecular descriptors for each, partitioning the data for training and validation, building a model using statistical methods, and finally, validating the model's predictive power. mdpi.com

For a series of analogues of this compound, a QSAR model could be developed to predict their efficacy against a specific biological target. The model's reliability is assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation coefficient (Q²_test). mdpi.com A robust QSAR model functions as a predictive tool, enabling the screening of new, unsynthesized analogues to prioritize those with the highest predicted activity. mdpi.com

Table 1: Key Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Goodness-of-fit; measures the correlation between observed and predicted activity for the training set. | > 0.6 |

| Q² | Goodness-of-prediction (internal validation); assesses the model's robustness. | > 0.5 |

| Q²_test | Goodness-of-prediction (external validation); evaluates the model's ability to predict the activity of an external test set. | Similar to Q² |

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how a ligand, such as this compound, might interact with the active site of a protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the binding affinity for various poses. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. mdpi.com MD simulations provide insights into the stability of the ligand-protein interaction, conformational changes in the protein upon binding, and the role of solvent molecules. sci-hub.stnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. nih.gov

Prediction of ADME Properties and Pharmacological Profiles

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models are widely used to predict these properties early in the drug discovery process. For this compound, various molecular descriptors can be calculated to estimate its ADME profile.

Key properties include lipophilicity (LogP), which influences absorption and distribution, and the topological polar surface area (TPSA), which is related to cell permeability. nih.govmdpi.com Models based on large datasets of existing drugs can predict characteristics like Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Table 2: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| LogP | 1.5 - 2.5 | Optimal range for oral absorption. |

| TPSA | < 140 Ų | Good potential for oral bioavailability. mdpi.com |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 3 | Adherence to Lipinski's Rule of Five. |

De Novo Design and Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov If a biological target for this compound is known, structure-based virtual screening can be performed by docking vast compound libraries into the target's binding site. nih.gov

Alternatively, de novo design algorithms can be used to generate entirely new molecular structures that are predicted to have high affinity and selectivity for the target. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's active site, leading to the design of novel and potentially more potent analogues of the initial compound.

Development of Advanced Analytical Methodologies for Compound Characterization and Biological Matrices

Advanced analytical techniques are essential for confirming the structure of newly synthesized compounds and for detecting and quantifying them in complex biological samples.

Spectroscopic Techniques (NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the cyclopropyl (B3062369) ring (typically in the upfield 0.5-1.5 ppm region), the methylene (B1212753) protons of the acetic acid group, and the aromatic protons on the pyridine (B92270) ring. chemicalbook.com

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid (typically downfield, >170 ppm).

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule before mass analysis. The fragmentation pattern observed in MS/MS experiments can further help in structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. nist.gov For this compound, key expected absorption bands would include:

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

A strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹).

C-H stretches from the cyclopropyl and aromatic rings.

C=N and C=C stretching vibrations from the pyridine ring.

Table 3: Summary of Compound Names

| Compound Name |

|---|

Chromatographic Separations (HPLC, GC-MS)

The analysis and purification of this compound and related derivatives rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods for separation, identification, and quantification.

For HPLC analysis, reversed-phase columns, such as an ODS (octadecylsilyl) column, are commonly employed. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, allowing for the effective separation of the compound from its precursors or degradation products. nih.gov Quantitation is generally achieved using UV detection, with the peak area corresponding to the concentration of the compound. nih.gov

GC-MS is particularly useful for the analysis of cyclopropane (B1198618) derivatives, providing information on chemical yields, enantioselectivity, and catalytic activity during synthesis. researchgate.net For chiral separations of cyclopropane-containing molecules, specialized stationary phases are necessary. Chirasil-β-Dex, a permethylated β-cyclodextrin-based chiral stationary phase (CSP), has proven effective for the enantioselective gas chromatographic analysis of various chiral cyclopropane derivatives. researchgate.netmdpi.com The choice of CSP is critical and often requires screening to achieve optimal separation of enantiomers. researchgate.net The high thermal stability and unique inclusion capabilities of modified cyclodextrin (B1172386) derivatives make them well-suited for GC applications. mdpi.com

Table 1: Illustrative Chromatographic Methods for Related Compounds

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase ODS | Acetonitrile-Phosphate Buffer (e.g., 60:40 v/v) | UV at 255 nm | Separation from degradation products, Quantification nih.gov |

| GC-MS | Chirasil-β-Dex | Helium | Mass Spectrometry | Enantioselective analysis of cyclopropane derivatives researchgate.net |

Exploration of Multi-Targeted Drug Design Strategies

Polypharmacology, the concept of a single drug molecule interacting with multiple targets, is a burgeoning field in drug discovery. This approach can enhance therapeutic efficacy and potentially overcome drug resistance. researchgate.net The structural scaffold of this compound, and particularly its derivatives, holds potential for the development of multi-targeted agents.

Research into related pyridine and pyrrolopyridine structures demonstrates the feasibility of this strategy. For instance, derivatives of 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetic acid have been investigated as dual inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC). researchgate.net Such dual inhibition can simultaneously target cancer metabolism and epigenetics, offering a promising avenue for creating novel anti-cancer therapeutics. One such compound demonstrated balanced and potent activities against both NAMPT and HDAC1, leading to significant in vivo antitumor efficacy in a xenograft model. researchgate.net The design of these multi-target inhibitors often involves integrating the key pharmacophoric features necessary for binding to each distinct target into a single molecular entity.

While direct research on this compound as a multi-target agent is not widely published, its core structure is present in molecules explored for polypharmacological effects, such as dual FGFR/tubulin inhibitors. vulcanchem.comarizona.edu This suggests that with appropriate chemical modification, derivatives of this compound could be rationally designed to modulate multiple disease-relevant targets.

Investigation of Non-Pharmacological Biological Applications (e.g., Plant Growth Regulation, Rhizogenesis Stimulation)

Beyond pharmacology, pyridinyl acetic acid derivatives have found applications in agriculture as plant growth regulators. The structural similarity of these compounds to natural auxins, a class of plant hormones that play a crucial role in root development and cell elongation, underpins this functionality.

Specifically, compounds containing the pyridin-2-yl acetic acid moiety have been shown to promote rhizogenesis, the formation of new roots. This effect is highly valuable in horticulture and agriculture for improving the propagation of cuttings and enhancing the root system of transplanted seedlings, leading to improved plant survival and growth. The cyclopropyl group in this compound may influence the compound's stability, uptake, and specific activity within the plant.

The mechanism of action is believed to involve mimicking the natural auxin indole-3-acetic acid (IAA), thereby stimulating the same signaling pathways that lead to cell division and differentiation in root tissues. Research in this area focuses on synthesizing and screening novel derivatives to identify compounds with enhanced potency, selectivity, and optimal physicochemical properties for agricultural use.

Conclusion and Future Perspectives in Research

Synthesis of Key Academic Findings on 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its Analogues

Direct research on this compound is limited in publicly accessible scientific literature. However, a comprehensive analysis of its structural analogues provides valuable insights into its potential biological activities and therapeutic applications. The core structure, a substituted pyridine (B92270) ring attached to an acetic acid moiety, is a well-established pharmacophore.

Analogues of 2-(pyridin-2-yl)acetic acid have been investigated for a wide range of biological activities. For instance, 2-aryl-2-(pyridin-2-yl)acetamides have been synthesized and evaluated as broad-spectrum anticonvulsants. nih.gov Furthermore, derivatives of pyridin-2(1H)-ones have been explored as urease inhibitors, and various 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated potential anti-fibrotic activities. researchgate.netmdpi.com The versatility of the pyridine scaffold is further highlighted by its presence in compounds targeting transforming growth factor-beta type 1 receptor kinase and in the development of novel MSK1 inhibitors. nih.govmdpi.com

The introduction of a cyclopropyl (B3062369) group at the 5-position of the pyridine ring is a key structural feature. Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. The synthesis of cyclopropyl-containing analogues of 2-amino-5-phosphonopentanoic acid has been explored for their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that the cyclopropyl moiety in this compound could play a significant role in its biological profile.

Identification of Remaining Research Gaps and Challenges

Despite the promising activities of related compounds, significant research gaps exist for this compound and its direct analogues.

Lack of Biological Screening: There is a clear absence of systematic biological screening of this compound across a diverse range of therapeutic targets. Its potential as an anticonvulsant, anti-inflammatory, anti-fibrotic, or kinase inhibitor remains largely unexplored.

Undefined Structure-Activity Relationships (SAR): The direct impact of the 5-cyclopropyl substituent on the biological activity of the 2-(pyridin-2-yl)acetic acid scaffold has not been elucidated. A thorough investigation into the SAR of this specific substitution pattern is necessary to understand its contribution to target binding and efficacy.

Optimized Synthesis Routes: While general methods for the synthesis of pyridine derivatives exist, optimized and scalable synthetic routes specifically for this compound and its analogues are not well-documented in academic literature. google.com Developing efficient synthetic strategies is crucial for enabling further research.

Pharmacokinetic and Toxicological Data: There is a complete lack of publicly available data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. This information is critical for assessing its potential as a drug candidate.

Promising Avenues for Future Academic and Preclinical Investigations

The existing body of research on related compounds points towards several promising avenues for future investigation of this compound.

Systematic Biological Evaluation: A primary focus should be on the comprehensive biological screening of this compound and a library of its close analogues. Based on the activities of related structures, initial investigations could target neurological disorders (anticonvulsant activity), inflammatory conditions, and fibrotic diseases. nih.govmdpi.com

Exploration of Kinase Inhibition: Given that various pyridine derivatives have shown activity as kinase inhibitors, it would be valuable to screen this compound against a panel of kinases to identify potential anti-cancer or anti-inflammatory applications. nih.govmdpi.com

In-depth SAR Studies: The synthesis and evaluation of a series of analogues with modifications to the cyclopropyl group and the pyridine ring would be crucial for establishing clear structure-activity relationships. This would guide the design of more potent and selective compounds.

Computational Modeling and Drug Design: Molecular modeling studies could be employed to predict potential biological targets and to understand the binding interactions of this compound. This in-silico approach can help to prioritize experimental studies.

Potential Broader Impact on the Discovery and Development of Related Chemical Entities

The exploration of this compound has the potential to make a significant impact on the broader field of medicinal chemistry. The pyridine ring is a privileged structure in drug discovery, and a deeper understanding of the influence of the 5-cyclopropyl substitution could inform the design of novel therapeutics across various disease areas. nih.govnih.gov

Successful identification of a biological target and mechanism of action for this compound could open up new avenues for the development of drugs with improved efficacy and safety profiles. Furthermore, the development of novel synthetic methodologies for this class of compounds could be applicable to the synthesis of other complex pyridine derivatives. google.com Ultimately, research into this compound could contribute to the expansion of the chemical toolbox available to medicinal chemists and potentially lead to the discovery of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Cyclopropylpyridin-2-yl)acetic acid, and what methodological considerations are crucial for optimizing yield?

- Answer : Synthesis typically involves coupling cyclopropylpyridine derivatives with acetic acid precursors. Key steps include protecting group strategies (e.g., esterification) and catalytic cross-coupling reactions. Parallel reaction optimization, as demonstrated in chemistry informer libraries, can identify high-yielding conditions while minimizing by-products . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from acetone/water mixtures, as seen in analogous benzofuran acetic acid syntheses .

| Key Reaction Parameters |

|---|

| Catalyst: Pd(PPh₃)₄ or CuI |

| Solvent: DMF or THF |

| Temperature: 80–110°C |

| Yield Optimization: ≥84% via stepwise intermediate isolation |

Q. What crystallographic techniques are employed to determine the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using instruments like the Bruker SMART APEXII CCD is standard. Data refinement with SHELXL ensures precise atomic coordinates, while ORTEP-3 generates graphical representations of thermal ellipsoids and hydrogen-bonding networks . For example, analogous compounds show planar benzofuran cores (deviation: 0.032 Å) and chair-conformation cyclohexyl groups .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?

- Answer : Experimental determination includes:

-

pKa : Potentiometric titration in aqueous methanol (expected range: ~3.5–4.5 for carboxylic acids).

-

Solubility : Tested in DMSO (≥45 mg/mL) and aqueous buffers via shake-flask method .

-

Thermal Stability : TGA/DSC analysis reveals decomposition above 250°C, consistent with similar pyridine derivatives .

Physicochemical Data Molecular Weight: ~263 g/mol (analogous compounds) Boiling Point: ~295°C (extrapolated) LogP: ~1.8 (predicted via DFT)

Q. What safety considerations are essential when handling this compound?

- Answer : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and fume hoods. Emergency protocols include rinsing exposed areas with water and consulting toxicity databases (e.g., EPA DSSTox) for ecotoxicological profiles .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Answer : Hybrid functionals like B3LYP (incorporating exact exchange) calculate HOMO-LUMO gaps, charge distribution, and proton affinity. For cyclopropyl systems, DFT predicts ring strain (θ = 60°) and hyperconjugative stabilization, critical for understanding bioactivity . Discrepancies between experimental and computed NMR shifts (e.g., δH for cyclopropyl protons) are resolved via solvent effect modeling .

| DFT Parameters |

|---|

| Functional: B3LYP/6-311++G(d,p) |

| Atomization Energy Error: ≤2.4 kcal/mol |

| Polar Surface Area: ~50 Ų (matches experimental) |

Q. How do non-covalent interactions influence the crystal packing of this compound derivatives?

- Answer : SC-XRD reveals O–H⋯O hydrogen bonds forming centrosymmetric dimers (distance: ~2.65 Å). Weak C–H⋯π interactions (3.3–3.6 Å) and π-π stacking (slip distance: 1.3 Å) further stabilize the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding: 12%, van der Waals: 65%) .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?

- Answer : Discrepancies in NMR/IR spectra arise from solvent effects or conformational flexibility. Strategies include:

- Conformational Sampling : MD simulations to identify dominant conformers.

- Solvent Correction : COSMO-RS models adjust for dielectric environments .

- Synchrotron IR : High-resolution data validates DFT-predicted vibrational modes (e.g., C=O stretch at 1700 cm⁻¹) .

Q. How does the cyclopropyl group enhance the compound’s bioactivity compared to other substituents?

- Answer : The cyclopropyl ring imposes conformational rigidity, improving receptor binding selectivity. In amino acid analogs, this moiety increases metabolic stability by resisting enzymatic cleavage . SAR studies on benzofuran derivatives show cyclopropyl-substituted variants exhibit 3–5× higher potency than linear alkyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.